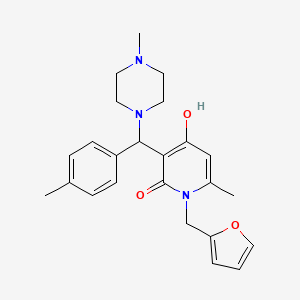![molecular formula C20H15F3N6O2S B2465785 N-(4-(Trifluormethyl)phenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamid CAS No. 863500-51-0](/img/structure/B2465785.png)
N-(4-(Trifluormethyl)phenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H15F3N6O2S and its molecular weight is 460.44. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photothermische Therapie (PTT)
Die Photothermische Therapie beinhaltet die Verwendung von Lichtabsorptionsmitteln, um Lichtenergie in Wärme umzuwandeln, wodurch Krebszellen oder Krankheitserreger selektiv zerstört werden. Die Struktur der Verbindung legt aufgrund ihrer elektronenarmen Einheit und Absorptionseigenschaften ein Potenzial als photothermisches Mittel nahe. Insbesondere:
- Donor-Akzeptor (D-A) konjugierte Polymere: Die Verbindung kann in D-A konjugierte Polymere, wie z. B. PBDT-QTz und PCDT-QTz, eingebaut werden. Diese Polymere weisen eine hervorragende photothermische Umwandlungseffizienz auf, was sie zu vielversprechenden Kandidaten für PTT-Anwendungen macht. Insbesondere PBDT-QTz erreicht einen hohen Extinktionskoeffizienten bei 850 nm und eine optimale photothermische Umwandlungseffizienz unter einem 808 nm Laser. In-vitro- und In-vivo-Experimente zeigen eine Tumorregression ohne Rezidiv nach intravenöser Verabreichung und Laserbestrahlung .
Epigenetische Modulation
Die Struktur der Verbindung enthält ein [1,2,3]Triazolo[4,5-d]pyrimidin-Gerüst, das für die epigenetische Modulation untersucht wurde:
- Lysin-spezifische Demethylase 1 (LSD1) Inhibition: [1,2,3]Triazolo[4,5-d]pyrimidin-Derivate wurden als LSD1-Inhibitoren untersucht. Beispielsweise hemmt Verbindung 19 potent USP28 (IC50 = 1,10 ± 0,02 μmol/L) mit Selektivität gegenüber USP7 und LSD1. Diese Inhibitoren spielen eine entscheidende Rolle bei der epigenetischen Regulation und könnten therapeutische Auswirkungen haben .
Arzneimittelentwicklung und Screening
Die Eigenschaften der Verbindung können zur Arzneimittelentwicklung beitragen:
- Schlüssel-Deskriptoren: Eine Studie identifizierte fünf Schlüssel-Deskriptoren für [1,2,3]Triazolo[4,5-d]pyrimidin (1,2,3-TPD). Diese Deskriptoren helfen beim Screening effizienter und neuartiger Medikamente für verschiedene Anwendungen .
Pharmazeutische Synthese
Der Syntheseweg der Verbindung kann für pharmazeutische Anwendungen untersucht werden:
- Verfahren zur Herstellung: Die Derivate der Verbindung, darunter 1-[5-tert-Butyl-3-[(1-Methyltetrazol-5-yl)methyl]triazolo[4,5-d]pyrimidin-7-yl]pyrrolidin-3-ol, haben das Potenzial als pharmazeutisch wirksame Verbindungen. Das Verständnis ihres Syntheseverfahrens ist für die Medikamentenentwicklung unerlässlich .
Wirkmechanismus
Target of Action
The primary target of this compound is Ubiquitin specific peptidase 28 (USP28) . USP28 is a deubiquitinating enzyme that is closely associated with the occurrence and development of various malignancies .
Mode of Action
The compound interacts with USP28 and inhibits its activity . It binds to USP28 reversibly and directly affects its protein levels . The compound shows selectivity over other proteins like USP7 and LSD1 .
Biochemical Pathways
The inhibition of USP28 by the compound affects the ubiquitin-proteasome system, a crucial pathway in cellular protein degradation . This results in the suppression of cell proliferation, cell cycle progression at the S phase, and epithelial-mesenchymal transition (EMT) progression in cancer cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available from the search results, the compound’s potent inhibition of USP28 (IC50 = 1.10 ± 0.02 μmol/L, Kd = 40 nmol/L) suggests it may have good bioavailability .
Result of Action
The compound’s action results in significant inhibition of USP28 activity in cancer cells . This leads to the suppression of cell proliferation, cell cycle progression at the S phase, and EMT progression in cancer cells .
Eigenschaften
IUPAC Name |
2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O2S/c1-31-15-8-6-14(7-9-15)29-18-17(27-28-29)19(25-11-24-18)32-10-16(30)26-13-4-2-12(3-5-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBRSYILOGIMERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
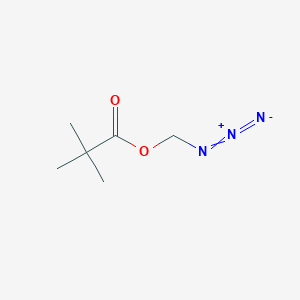
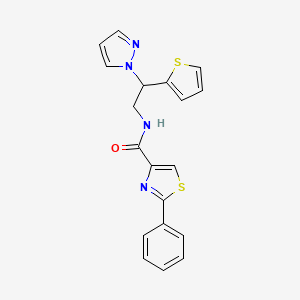
![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid](/img/structure/B2465705.png)
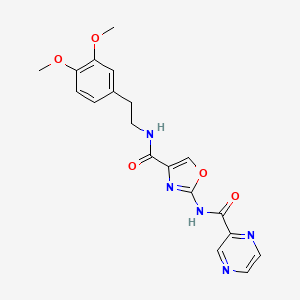
![2-bromo-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2465707.png)
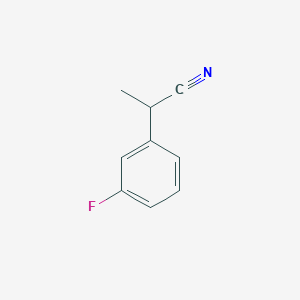
![N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2465709.png)
![2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2465711.png)
![1,3,6,7-tetramethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2465715.png)
![N-(3,3-Difluorocyclobutyl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2465717.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465718.png)
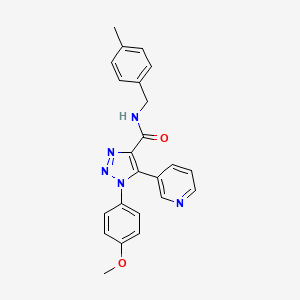
![5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2465722.png)
